2-methyl-4-(4-methylphenyl)but-3-yn-2-ol
Overview
Description
2-methyl-4-(4-methylphenyl)but-3-yn-2-ol is an organic compound with the molecular formula C12H14O. It is characterized by the presence of a hydroxyl group (-OH) attached to a butynyl chain, which is further substituted with a methyl group and a 4-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(4-methylphenyl)but-3-yn-2-ol typically involves the reaction of 4-methylphenylacetylene with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the acetylide anion formed from 4-methylphenylacetylene attacks the carbonyl carbon of acetone, followed by protonation to yield the final product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(4-methylphenyl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 2-methyl-4-(4-methylphenyl)but-3-yn-2-one.
Reduction: Formation of 2-methyl-4-(4-methylphenyl)but-3-en-2-ol or 2-methyl-4-(4-methylphenyl)butan-2-ol.
Substitution: Formation of 2-methyl-4-(4-methylphenyl)but-3-yn-2-chloride or 2-methyl-4-(4-methylphenyl)but-3-yn-2-bromide.
Scientific Research Applications
2-methyl-4-(4-methylphenyl)but-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-methyl-4-(4-methylphenyl)but-3-yn-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through interactions with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-phenylbut-3-yn-2-ol
- 2-methyl-4-(4-chlorophenyl)but-3-yn-2-ol
- 2-methyl-4-(4-methoxyphenyl)but-3-yn-2-ol
Uniqueness
2-methyl-4-(4-methylphenyl)but-3-yn-2-ol is unique due to the presence of both a hydroxyl group and a butynyl chain, which confer distinct reactivity and properties.
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)but-3-yn-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10-4-6-11(7-5-10)8-9-12(2,3)13/h4-7,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEOZUVLHXNJKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464679 | |
Record name | 3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79756-91-5 | |
Record name | 3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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